molecular formula C22H16ClFN4O3 B11420126 2-[3-(2-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-fluorophenyl)acetamide

2-[3-(2-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-fluorophenyl)acetamide

Cat. No.: B11420126
M. Wt: 438.8 g/mol
InChI Key: GQJOPRDMSCXNDD-UHFFFAOYSA-N
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Description

The compound 2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide is a complex heterocyclic molecule. It features a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic system containing both pyridine and pyrimidine rings. The presence of various substituents, such as the 2-chlorophenyl and 2-fluorophenyl groups, adds to its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. One common approach includes:

    Condensation Reaction: The initial step involves the condensation of a suitable aldehyde with a pyrimidine derivative to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the pyrido[2,3-d]pyrimidine core.

    Substitution: The chlorophenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions.

    Acetylation: The final step involves acetylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions (acidic, basic, or neutral).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyrido[2,3-d]pyrimidine core can mimic natural substrates or ligands, allowing it to bind to active sites and modulate biological pathways. The exact mechanism may involve inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activity.

    Quinazoline derivatives: Similar in structure but with a different ring fusion pattern, offering distinct biological properties.

    Indole derivatives: Contain a different heterocyclic system but can exhibit comparable biological activities.

Uniqueness

2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide: is unique due to its specific combination of substituents and the pyrido[2,3-d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H16ClFN4O3

Molecular Weight

438.8 g/mol

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C22H16ClFN4O3/c23-16-8-2-1-6-14(16)12-28-21(30)15-7-5-11-25-20(15)27(22(28)31)13-19(29)26-18-10-4-3-9-17(18)24/h1-11H,12-13H2,(H,26,29)

InChI Key

GQJOPRDMSCXNDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC=CC=C4F)Cl

Origin of Product

United States

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